molecular formula C18H16N4OS B11328180 3-[3-(1H-imidazol-1-yl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-[3-(1H-imidazol-1-yl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11328180
M. Wt: 336.4 g/mol
InChI Key: CZXMEHIFFQLJFU-UHFFFAOYSA-N
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Description

3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound that features a unique combination of imidazole, phenyl, and thieno[2,3-d]pyrimidin-4-one moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thieno[2,3-d]pyrimidin-4-one core, potentially altering its electronic properties and biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the thieno[2,3-d]pyrimidin-4-one core can interact with nucleic acids and proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its combination of imidazole, phenyl, and thieno[2,3-d]pyrimidin-4-one moieties, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

3-(3-imidazol-1-ylpropyl)-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H16N4OS/c23-18-16-15(14-5-2-1-3-6-14)11-24-17(16)20-13-22(18)9-4-8-21-10-7-19-12-21/h1-3,5-7,10-13H,4,8-9H2

InChI Key

CZXMEHIFFQLJFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCCN4C=CN=C4

Origin of Product

United States

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